2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Overview
Description
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is a chemical compound with a complex structure that includes a methoxy group, a benzaldehyde group, and a boronic ester group
Mechanism of Action
Target of Action
The primary targets of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 4-Formyl-3-methoxyphenylboronic acid pinacol ester, are typically organic compounds that participate in carbon-carbon bond formation reactions . This compound is often used as an organoboron reagent in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This is a key step in many metal-catalyzed carbon-carbon bond-forming reactions, such as the Suzuki–Miyaura coupling . In this process, the boronic ester is transferred from boron to a transition metal, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a primary biochemical pathway affected by this compound . This reaction is widely applied in organic synthesis, allowing for the formation of complex organic compounds from simpler building blocks . The compound’s role as an organoboron reagent makes it a crucial participant in this pathway .
Pharmacokinetics
It’s important to note that boronic pinacol esters, such as this compound, are known to be susceptible to hydrolysis . The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds from simpler precursors, making it a valuable tool in organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is known to be strongly influenced by pH . Therefore, the compound’s action may vary depending on the pH of the environment. Additionally, the compound should be stored under inert gas at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:
Boronic Acid Formation: : The starting material is often a boronic acid, which undergoes esterification with pinacol to form the boronic ester.
Bromination: : The benzene ring is brominated at the appropriate position to introduce the bromo group.
Nucleophilic Substitution: : The bromo group is substituted with the boronic ester group through a nucleophilic substitution reaction.
Oxidation: : The final step involves the oxidation of the intermediate to form the benzaldehyde group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: can undergo various types of chemical reactions, including:
Oxidation: : The benzaldehyde group can be further oxidized to form carboxylic acids.
Reduction: : The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: : The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: : Carboxylic acids
Reduction: : Alcohols
Substitution: : Various boronic acid derivatives
Scientific Research Applications
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: has several applications in scientific research:
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: : The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: : It is used in the production of materials and chemicals that require specific functional groups.
Comparison with Similar Compounds
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is unique due to its specific combination of functional groups. Similar compounds include:
Boronic acids: : These compounds share the boronic ester group but lack the methoxy and benzaldehyde groups.
Benzaldehydes: : These compounds have the benzaldehyde group but lack the boronic ester group.
Methoxybenzenes: : These compounds have the methoxy group but lack the boronic ester and benzaldehyde groups.
The presence of all three functional groups in This compound makes it a versatile and valuable compound in various applications.
Properties
IUPAC Name |
2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-7-6-10(9-16)12(8-11)17-5/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMIBTMNBYRUHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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